(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol
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Overview
Description
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Mechanism of Action
Target of Action
The primary targets of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol are currently unknown. This compound is part of a class of molecules known as imidazo[1,2-a]pyridines, which have been studied for their potential antituberculosis properties . .
Mode of Action
Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact mechanism by which these compounds exert their effects is still under investigation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknownIt has been suggested that imidazo[1,2-a]pyridine compounds have high gi absorption and are bbb permeant .
Result of Action
Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides good to excellent yields . Other methods include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods are efficient for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, allowing for the large-scale production of derivatives like this compound .
Chemical Reactions Analysis
Types of Reactions
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol include other imidazo[1,2-a]pyridine derivatives, such as:
- Imidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
- 6-Methylimidazo[1,2-a]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-5,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJAEQWPGMTOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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